N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H27N3OS2 and its molecular weight is 425.61. The purity is usually 95%.
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Mechanism of Action
It’s worth noting that many indole derivatives, which this compound is, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Biochemical Analysis
Biochemical Properties
They are known for their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
It is known that thiophene derivatives can have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that belongs to the class of spirocyclic thioureas. This compound has garnered attention due to its potential biological activities, which are largely attributed to the presence of its unique structural features, including the thiophene ring and the diazaspiro moiety.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.42 g/mol
The key features of its structure include:
- A thiophene ring that may contribute to its biological activity.
- A spirocyclic arrangement that enhances molecular stability and reactivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and diazaspiro compounds have shown moderate to high inhibition rates against various cancer cell lines, including:
- SMMC-7721 (liver cancer)
- A549 (lung cancer)
- Hela (cervical cancer)
In vitro studies using the CCK-8 method revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential .
Antioxidant Activity
The antioxidant properties of N-mesityl derivatives have also been explored. Compounds with thiophene and thiazole rings have demonstrated significant radical scavenging abilities in various assays:
- DPPH Assay : Compounds showed IC50 values ranging from 6.62 µg/mL to 22.88 µg/mL, indicating strong antioxidant activity.
- NO Radical Scavenging Activity : Similar trends were observed, with some compounds exhibiting IC50 values lower than standard antioxidants like ascorbic acid .
Anti-inflammatory Properties
The presence of specific functional groups in N-mesityl derivatives suggests potential anti-inflammatory activities. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .
Study 1: Evaluation of Antitumor Activity
A study conducted by Liu et al. synthesized a series of 1,3,4-thiadiazole analogues, evaluating their anti-proliferative effects on cancer cell lines. Among these, three compounds exhibited remarkable activity against Hela cells with IC50 values less than 20 µM. This study highlights the potential of spirocyclic compounds like N-mesityl derivatives in developing new anticancer agents .
Study 2: Antioxidant Potential Assessment
In a comparative study on thiazolidinone derivatives, researchers assessed the antioxidant capacity using DPPH and nitric oxide scavenging assays. The most active compound showed an IC50 value significantly lower than traditional antioxidants, suggesting that modifications in the thiourea scaffold can enhance biological efficacy .
Table 1: Biological Activity Summary of N-Mesityl Derivatives
Activity Type | Assay Method | Target Cell Line | IC50 Value (µM) |
---|---|---|---|
Anticancer | CCK-8 | Hela | <20 |
Antioxidant | DPPH | - | 6.62 |
Anti-inflammatory | COX-2 Inhibition | - | Not specified |
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Thiazolidinone Derivative | Thiazolidinone scaffold | Antioxidant, Anticancer |
Thiophene Derivative | Thiophene ring | Antioxidant |
N-Mesityl Derivative | Spirocyclic structure | Anticancer, Antioxidant |
Properties
IUPAC Name |
2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS2/c1-15-12-16(2)20(17(3)13-15)24-19(27)14-29-22-21(18-8-7-11-28-18)25-23(26-22)9-5-4-6-10-23/h7-8,11-13H,4-6,9-10,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOXKEMISUWOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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